![molecular formula C10H12N2O2 B11759958 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B11759958.png)
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione
Description
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is a heterocyclic compound featuring a fused pyridine-azepine ring system with a methyl substituent at position 5 and two ketone groups at positions 2 and 4. The compound’s unique scaffold combines rigidity from the pyridine ring with conformational flexibility from the partially saturated azepine ring, enabling interactions with diverse biological targets .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
5-methyl-1,7,8,9-tetrahydropyrido[3,2-b]azepine-2,6-dione |
InChI |
InChI=1S/C10H12N2O2/c1-12-8-5-6-9(13)11-7(8)3-2-4-10(12)14/h5-6H,2-4H2,1H3,(H,11,13) |
InChI Key |
YLCYHOGNONHMFN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CCCC2=C1C=CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Cyclization Reactions
Cyclization is critical for forming the seven-membered azepine ring. Examples include:
-
Base-catalyzed cyclization : Compounds like 3-nitroso-1,3,5-triazepane-2,4-dione undergo cyclization under basic conditions (e.g., sodium hydroxide) to form fused heterocycles .
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Heating with catalysts : The synthesis of pyrido[2,3-b] diazepin-4-ones involved heating in DMF with KI at 110°C, achieving 80% yield .
Mechanistic Insights
Cyclization likely proceeds via stepwise amide bond formation followed by elimination of water or other leaving groups. For instance, diamines reacting with diketones may form intermediate amides that undergo intramolecular cyclization to form the azepine ring.
Functionalization Methods
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Acyl isoselenocyanate reactions : Acyl isoselenocyanates (formed from acyl chlorides and KSeCN) react with diamines to produce selenone derivatives. This methodology could be adapted for methyl-substituted derivatives .
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Hydrazine derivatives : Condensation with hydrazine hydrochloride or similar reagents can introduce additional functional groups, as seen in benzo[b]pyrano diazepine derivatives .
Structural Modifications
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Oxidation and ring contraction : Imidazo[2,1-b]benzotriazepines undergo oxidation with DDQ to form benzimidazoles, suggesting potential pathways for functionalizing the target compound .
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Substitution reactions : The methyl group at position 5 may participate in alkylation or cross-coupling reactions, depending on the desired product.
Antitumor Activity
While not directly studied for the target compound, related pyridoazepine derivatives (e.g., 3-nitroso-1,3,5-triazepane-2,4-dione) exhibit antitumor effects against AH-13 and L-1210 cell lines . This highlights the potential therapeutic relevance of such compounds.
Challenges and Opportunities
-
Regioselectivity : Ensuring the methyl group occupies position 5 requires precise control of the starting diamine’s substitution pattern.
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Scalability : Optimizing reaction yields (e.g., 80% in pyrido[2,3-b] diazepin-4-one synthesis ) is critical for industrial applications.
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Diversification : Expanding the scope of substituents (e.g., fluorine, selenone groups) could enhance biological activity .
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests various pharmacological properties:
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Anticancer Activity : Research indicates that 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione may inhibit cancer cell growth by targeting specific enzymes involved in tumor progression. For example:
- Cell Growth Inhibition : Studies have shown significant inhibitory effects on various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, particularly against enzymes linked to cancer development.
The biological activity of this compound is attributed to its ability to interact with molecular targets:
- Mechanism of Action : It may inhibit enzymes by binding to their active sites, disrupting critical signal transduction pathways essential for cell survival and proliferation.
Anti-inflammatory Effects
Research suggests that derivatives of this compound can modulate inflammatory responses. Compounds within the same class have been studied for their ability to reduce inflammation in various biological models.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A study highlighted the efficacy of similar heterocyclic compounds in inhibiting cell growth across the NCI-60 cancer cell lines.
- The findings suggest that modifications in the chemical structure can enhance anticancer activity.
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Cyclin-dependent Kinase Inhibition :
- Research indicates that this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
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Comparative Analysis with Similar Compounds :
- When compared to other pyridoazepines and related compounds like pyrido[3,4-b]azepine and pyrido[4,3-b]indole, this compound exhibits unique reactivity patterns and biological activities.
Industrial Applications
In addition to its research applications, this compound is being explored for use in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to enhanced performance in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include modulation of signal transduction pathways that are critical for cell proliferation and survival .
Comparison with Similar Compounds
Key Observations:
Ring Systems and Rigidity : The target compound’s pyrido[3,2-b]azepine core differs from pyrido[2,3-b]azepine () in ring fusion positions, altering electronic and steric profiles. Pyrimido-diazepines () introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity .
Substituent Effects : The methyl group at C5 in the target compound may enhance lipophilicity compared to unsubstituted analogs like 7,9-dihydro-6H-pyrido[2,3-b]azepine-5,8-dione . Ethoxymethyl and phenyl groups in ’s compound improve receptor binding affinity, as demonstrated in crystallographic studies .
Functional Groups : Ketones at C2 and C6 in the target compound contrast with the pyrimidine-derived diones in , which exhibit hydroxymethyl substituents that increase solubility but reduce metabolic stability .
Biological Activity
Overview
5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyridoazepines and features a fused ring system comprising both pyridine and azepine rings. Its unique structure suggests various pharmacological properties, particularly in anticancer and anti-inflammatory contexts.
Property | Value |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 5-methyl-1,7,8,9-tetrahydropyrido[3,2-b]azepine-2,6-dione |
InChI Key | YLCYHOGNONHMFN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that this compound may inhibit certain enzymes by binding to their active sites. This action can disrupt critical signal transduction pathways involved in cell proliferation and survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Growth Inhibition: The compound has shown significant inhibitory effects on various cancer cell lines. A study indicated that derivatives of similar heterocyclic compounds exhibited variable cell growth inhibitory activity against the NCI-60 cancer cell lines .
- Enzyme Inhibition: The compound may act as an enzyme inhibitor in cancer research contexts, particularly targeting enzymes involved in tumor progression .
Anti-inflammatory Effects
Research also suggests potential anti-inflammatory properties. Compounds within the same class have been investigated for their ability to modulate inflammatory responses in various biological models.
Case Studies and Research Findings
- Study on Heterocyclic Compounds:
- Cyclin-dependent Kinase Inhibition:
- Comparative Analysis:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, analogous pyrido-azepine derivatives are synthesized using Skraup-like reactions under controlled acidic conditions (e.g., sulfuric acid and nitrobenzene at 130–150°C), followed by purification via column chromatography (silica/neutral alumina) . Optimization may involve adjusting solvent systems (e.g., dioxane for crystallization) and stoichiometric ratios of reagents like methyl iodide for N-alkylation . Monitoring reaction progress with TLC and characterizing intermediates via IR and NMR is critical.
Q. How should researchers characterize the structural and stability properties of this compound?
- Methodological Answer :
- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 187 K) provides precise bond lengths and hydrogen-bonding patterns. For example, related pyrido-azepine diones exhibit dimeric structures via N–H···O interactions, with mean C–C bond deviations of 0.003 Å .
- Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Use HPLC-PDA to track degradation products and assign degradation pathways (e.g., hydrolysis of the lactam ring).
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity or conformation?
- Methodological Answer : Cross-validate computational models (e.g., DFT calculations for tautomeric stability) with experimental data. For instance, if NMR data conflicts with predicted tautomer populations, perform variable-temperature NMR or isotopic labeling to confirm dominant conformers. SCXRD data can validate hydrogen-bonding networks predicted by molecular dynamics simulations .
Q. What methodologies are suitable for evaluating the environmental fate and ecological risks of this compound?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab) : Determine physicochemical properties (logP, pKa) via shake-flask assays and potentiometry. Assess biodegradability using OECD 301F tests .
- Phase 2 (Ecotoxicology) : Use Daphnia magna or algal growth inhibition assays to estimate EC50 values. For bioaccumulation potential, employ in vitro models like immobilized artificial membrane chromatography .
Q. How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound in biological systems?
- Methodological Answer :
- SAR Workflow : Synthesize analogs with modifications at the 5-methyl or lactam positions. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with structural descriptors (e.g., steric bulk, hydrogen-bond donor capacity).
- Experimental Design : Use a randomized block design with split plots for dose-response studies. For example, assign analogs to subplots and biological replicates (e.g., cell lines) to sub-subplots to control for variability .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the compound’s solubility in aqueous vs. organic solvents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.